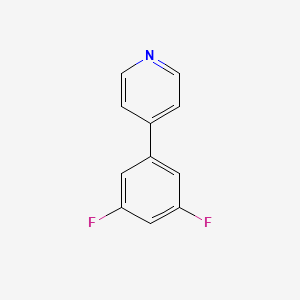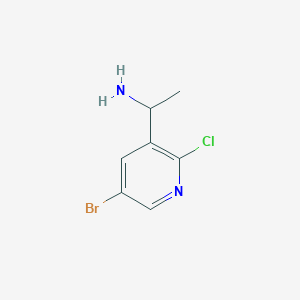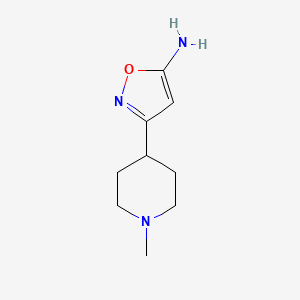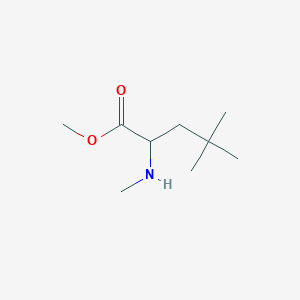
1-Bromo-4-ethynyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-ethynyl-2-nitrobenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethynyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, bromination, and ethynylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling: Reagents like palladium catalysts and copper iodide in the presence of a base.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-4-ethynyl-2-aminobenzene.
Coupling: Formation of complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-ethynyl-2-nitrobenzene involves its interactions with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom and nitro group influence the reactivity of the benzene ring, making it susceptible to further substitution reactions.
Reduction: The nitro group can be reduced to an amino group, altering the compound’s chemical properties and reactivity.
Coupling Reactions: The ethynyl group can form bonds with other aromatic compounds, leading to the formation of complex structures.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-ethynyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-ethynylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-4-nitrobenzene: Lacks the ethynyl group, affecting its potential for coupling reactions.
1-Ethynyl-4-nitrobenzene: Lacks the bromine atom, influencing its substitution reactions.
Uniqueness: this compound is unique due to the presence of all three substituents (bromine, ethynyl, and nitro groups) on the benzene ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H4BrNO2 |
|---|---|
Molekulargewicht |
226.03 g/mol |
IUPAC-Name |
1-bromo-4-ethynyl-2-nitrobenzene |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H |
InChI-Schlüssel |
QFEHJQYNFZNESL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)

![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)





![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)

![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
